molecular formula C12H20ClN3O4S B2832425 N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide CAS No. 1795282-17-5

N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B2832425
CAS No.: 1795282-17-5
M. Wt: 337.82
InChI Key: WWMMJHQZYHOFOM-UHFFFAOYSA-N
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Description

N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-nitrobenzenesulfonyl group attached to a branched aliphatic amine (1-amino-4-methylpentan-2-yl). Key properties include:

  • Molecular Formula: C₁₂H₁₉N₃O₄S
  • Molecular Weight: 301.36 g/mol
  • CAS Registry Number: 1795282-17-5 .

Properties

IUPAC Name

N-(1-amino-4-methylpentan-2-yl)-4-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9(2)7-10(8-13)14-20(18,19)12-5-3-11(4-6-12)15(16)17/h3-6,9-10,14H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFWEIUOGRQDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to introduce the nitro group This is followed by sulfonation to add the sulfonamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.

    Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Amino-4-methylpentan-2-yl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group may inhibit certain enzymes, contributing to its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomer: N-(1-Amino-4-methylpentan-2-yl)-2-nitrobenzene-1-sulfonamide

This positional isomer differs in the nitro group placement on the benzene ring (ortho vs. para). Key distinctions include:

  • Stability : Para-substituted nitro groups are generally more thermodynamically stable due to reduced steric strain .

Shorter-Chain Analog: N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride

This compound features a simpler 2-aminoethyl substituent and exists as a hydrochloride salt. Notable differences:

  • Molecular Formula : C₈H₁₂ClN₃O₄S
  • Molecular Weight : 281.72 g/mol
  • Solubility : The hydrochloride salt form enhances aqueous solubility, a critical factor in pharmaceutical formulations.

Comparative Data Table

Property Target Compound Ortho-Nitro Isomer Shorter-Chain Analog
Molecular Formula C₁₂H₁₉N₃O₄S C₁₂H₁₉N₃O₄S C₈H₁₂ClN₃O₄S
Molecular Weight (g/mol) 301.36 301.36 281.72
Nitro Group Position Para Ortho Para
Amine Substituent 1-Amino-4-methylpentan-2-yl 1-Amino-4-methylpentan-2-yl 2-Aminoethyl
Salt Form Free base Free base Hydrochloride
Reported Solubility Not available Not available Enhanced (due to HCl salt)
Potential Applications Antimicrobial agents, enzyme inhibition Similar to target compound Drug intermediates, solubility studies

Key Research Insights and Limitations

  • Structural Influences : The branched alkyl chain in the target compound likely increases lipophilicity, favoring passive diffusion across biological membranes compared to the shorter-chain analog.
  • Nitro Group Position : The para-nitro configuration may improve stability in acidic environments, whereas ortho substitution could enhance electrophilic reactivity in synthetic modifications.
  • Data Gaps : Experimental data on solubility, stability, and bioactivity are scarce for all three compounds, highlighting a need for systematic studies .

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